molecular formula C13H13BO3 B115050 3-Benzyloxybenzeneboronic Acid CAS No. 156682-54-1

3-Benzyloxybenzeneboronic Acid

Cat. No. B115050
M. Wt: 228.05 g/mol
InChI Key: WIJNYNBSPQMJGO-UHFFFAOYSA-N
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Description

3-Benzyloxybenzeneboronic Acid, also known as 3-Phenylmethyloxyphenylboronic acid, is a chemical compound with the empirical formula C13H13BO3 . It is used in laboratory settings .


Molecular Structure Analysis

The molecular structure of 3-Benzyloxybenzeneboronic Acid consists of a benzene ring attached to a boronic acid group via a benzyloxy group . The compound has a molecular weight of 228.05 .


Chemical Reactions Analysis

Boronic acids, including 3-Benzyloxybenzeneboronic Acid, play a significant role in synthetic chemistry. They are involved in various transformations, including Suzuki-Miyaura couplings, Petasis reactions, and Chan-Lam couplings .


Physical And Chemical Properties Analysis

3-Benzyloxybenzeneboronic Acid is a white crystalline powder with a melting point of 125-130 °C . It has a density of 1.20±0.1 g/cm3 .

Scientific Research Applications

1. Fluorescent Probes for Glucose Determination

3-Aminobenzeneboronic acid functionalized graphene quantum dots, similar in structure to 3-Benzyloxybenzeneboronic Acid, were synthesized and used as selective and sensitive sensing systems for glucose. This application demonstrates the potential of boronic acid derivatives in in vivo monitoring of glucose levels in biological systems (Qu et al., 2013).

2. Synthesis of Carbon Dots for Serine Detection

Carbon dots with different doping elements, including those derived from 3-aminobenzeneboronic acid (related to 3-Benzyloxybenzeneboronic Acid), were synthesized for use in serine detection. These carbon dots exhibited bright fluorescence and high sensitivity, highlighting their potential in biomedicine and food safety (Hu et al., 2020).

3. Selective Detection of Picric Acid

1,3,5-Tris(4′-(N-methylamino)phenyl) benzene, structurally related to 3-Benzyloxybenzeneboronic Acid, acted as a selective fluorescent sensor for picric acid. This demonstrates the use of benzene derivatives in the development of selective sensors for specific analytes (Nagendran et al., 2017).

4. Liquid-Crystal Complexes in Material Science

A polymerizable benzoic acid derivative was synthesized and used to create liquid-crystal complexes, demonstrating the application of benzoic acid derivatives in material science for developing novel polymers with unique properties (Kishikawa et al., 2008).

5. Anticancer Properties

Simple phenylboronic acid and benzoxaborole derivatives, related to 3-Benzyloxybenzeneboronic Acid, were studied for their antiproliferative potential against cancer cells. They were found to be promising compounds for experimental oncology, showing cell cycle-specific antiproliferative and proapoptotic properties (Psurski et al., 2018).

Safety And Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The use of boronic acids in medicinal chemistry is a fairly recent development, and most biological activities of these compounds have been reported over the last decade . The interest in these compounds, mainly boronic acids, has been growing, especially after the discovery of the drug bortezomib . This suggests that there is potential for future research and development involving 3-Benzyloxybenzeneboronic Acid and other boronic acids.

properties

IUPAC Name

(3-phenylmethoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BO3/c15-14(16)12-7-4-8-13(9-12)17-10-11-5-2-1-3-6-11/h1-9,15-16H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIJNYNBSPQMJGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)OCC2=CC=CC=C2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90370204
Record name 3-Benzyloxybenzeneboronic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90370204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Benzyloxybenzeneboronic Acid

CAS RN

156682-54-1
Record name 3-Benzyloxyphenylboronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=156682-54-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Benzyloxybenzeneboronic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90370204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Benzyloxy-phenylboronic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
Y Huang, S Yang, M Jiang, J Li, L Peng… - Crystal Growth & …, 2020 - ACS Publications
… Finally, an aryl-substituted boronic acid such as 3-biphenylboronic acid and 3-benzyloxybenzeneboronic acid also afforded good yield (Table 1, entries 8 and 9). During all the above-…
Number of citations: 8 pubs.acs.org
P Kirsch - 2013 - books.google.com
The second edition of this classic reference work has been completely revised and updated, as well as being enlarged by 20% to reflect the latest developments in synthetic organic …
Number of citations: 266 books.google.com
MM Maksimainen, A Nurmesjärvi, RA Terho… - ACS …, 2020 - ACS Publications
Thieno[2,3-c]isoquinolin-5(4H)-one is known for its potential as an anti-ischemic agent through the inhibition of poly(ADP-ribose) polymerase 1 (PARP1). However, the compound also …
Number of citations: 2 pubs.acs.org

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